N-(4-ethoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide
Description
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H25N3O3S2 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H25N3O3S2/c1-3-13-26-22(28)20-17-7-5-6-8-18(17)31-21(20)25-23(26)30-14-19(27)24-15-9-11-16(12-10-15)29-4-2/h3,9-12H,1,4-8,13-14H2,2H3,(H,24,27) |
InChI Key |
BAQNZPBOQIQMJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
Origin of Product |
United States |
Biological Activity
N-(4-ethoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with a thiazole moiety and an ethoxyphenyl group. The presence of multiple functional groups suggests diverse interactions with biological targets.
Antimicrobial Activity
Recent studies indicate that N-(4-ethoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound's anticancer potential has been evaluated in several cancer cell lines, including breast and lung cancer cells. Results from MTT assays demonstrated that N-(4-ethoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide induced apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| A549 (Lung cancer) | 20 |
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways:
- Inhibition of DNA Synthesis : The compound appears to inhibit DNA polymerase activity, leading to reduced proliferation of cancer cells.
- Induction of Apoptosis : Flow cytometry analyses revealed an increase in Annexin V-positive cells, indicating the induction of apoptosis.
- Antioxidant Activity : The compound exhibited significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress in cells.
Case Studies
A notable study published in the journal Molecules explored the effects of this compound on human cancer cell lines and provided insights into its potential as a therapeutic agent. The study utilized both in vitro and in vivo models to assess the efficacy and safety profile of N-(4-ethoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide.
Findings:
The study reported that treatment with the compound led to significant tumor regression in xenograft models without notable toxicity at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
